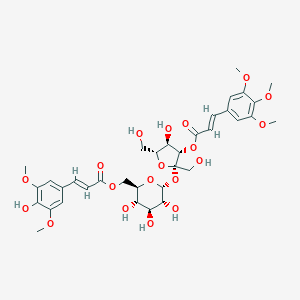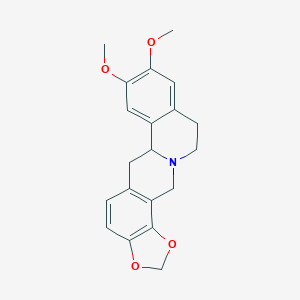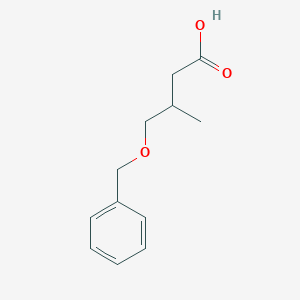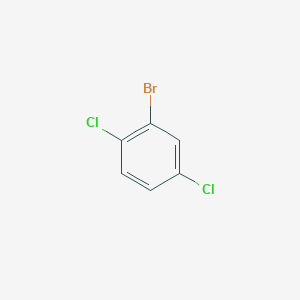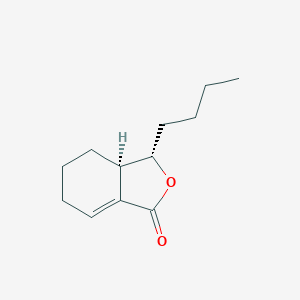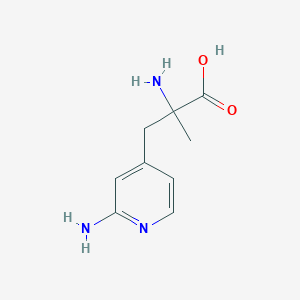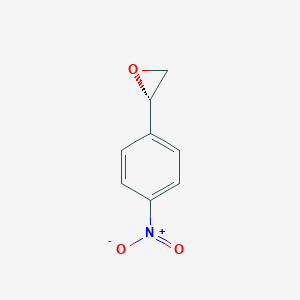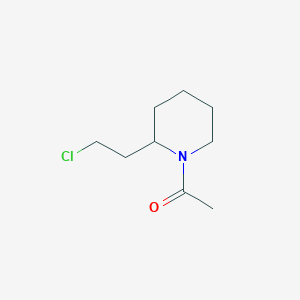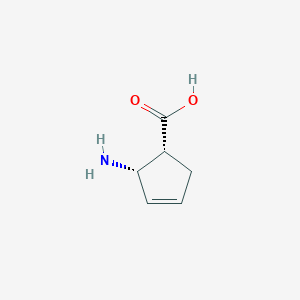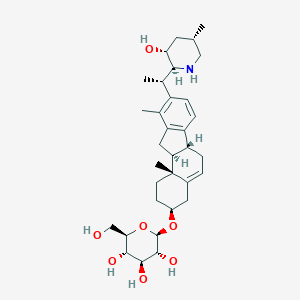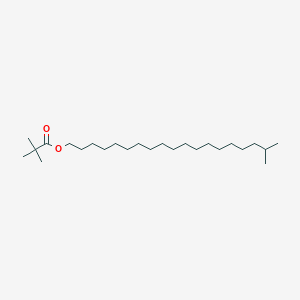
18-Methylnonadecyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Methylnonadecyl 2,2-dimethylpropanoate is a synthetic compound that belongs to the group of pheromones. It is commonly used in scientific research as a tool for studying insect behavior and ecology. This compound is known to be an effective attractant for several insect species, including the red palm weevil, the peach fruit fly, and the grapevine moth.
Wirkmechanismus
The mechanism of action of 18-Methylnonadecyl 2,2-dimethylpropanoate is not fully understood. However, it is believed that this compound acts as a pheromone, which is a chemical signal that is used by insects to communicate with each other. Insects use pheromones to attract mates, mark territories, and signal danger. 18-Methylnonadecyl 2,2-dimethylpropanoate is believed to mimic the natural pheromones produced by insects, which makes it an effective attractant.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 18-Methylnonadecyl 2,2-dimethylpropanoate on insects are not well understood. However, it is believed that this compound acts on the olfactory system of insects, which is responsible for detecting and processing chemical signals. The use of 18-Methylnonadecyl 2,2-dimethylpropanoate in traps has been shown to reduce insect populations, which suggests that this compound may have a negative impact on insect reproduction and survival.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 18-Methylnonadecyl 2,2-dimethylpropanoate in lab experiments offers several advantages. This compound is easy to synthesize, and it is relatively inexpensive compared to other pheromones. Additionally, 18-Methylnonadecyl 2,2-dimethylpropanoate is an effective attractant for several insect species, which makes it a useful tool for studying insect behavior and ecology. However, there are also limitations to the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in lab experiments. The effects of this compound on non-target species are not well understood, which could lead to unintended consequences. Additionally, the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in field experiments may be limited by environmental factors, such as temperature and humidity.
Zukünftige Richtungen
There are several future directions for the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in scientific research. One potential application is the development of more effective traps for monitoring and controlling insect populations. Additionally, the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in combination with other attractants may lead to the development of more targeted pest control strategies. Further research is also needed to better understand the biochemical and physiological effects of this compound on insects and non-target species. Finally, the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in combination with genetic engineering techniques may lead to the development of novel pest control strategies.
Synthesemethoden
The synthesis of 18-Methylnonadecyl 2,2-dimethylpropanoate involves the reaction of 18-methylnonadecanol with 2,2-dimethylpropanoic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a colorless liquid with a fruity odor.
Wissenschaftliche Forschungsanwendungen
The use of 18-Methylnonadecyl 2,2-dimethylpropanoate in scientific research is primarily focused on the study of insect behavior and ecology. This compound is known to be an effective attractant for several insect species, and it is commonly used in traps to monitor and control insect populations. The use of 18-Methylnonadecyl 2,2-dimethylpropanoate in scientific research has led to a better understanding of insect behavior, mating patterns, and population dynamics.
Eigenschaften
CAS-Nummer |
137028-15-0 |
|---|---|
Produktname |
18-Methylnonadecyl 2,2-dimethylpropanoate |
Molekularformel |
C25H50O2 |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
18-methylnonadecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H50O2/c1-23(2)21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-27-24(26)25(3,4)5/h23H,6-22H2,1-5H3 |
InChI-Schlüssel |
HLPUIYHSLAVSHY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Andere CAS-Nummern |
125496-22-2 |
Piktogramme |
Irritant |
Synonyme |
ISOARACHIDYL NEOPENTANOATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



